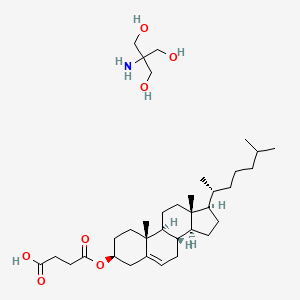

Cholesteryl hemisuccinate tris salt

Descripción general

Descripción

Cholesteryl hemisuccinate tris salt, also known as 3β-Hydroxy-5-cholestene 3-hemisuccinate tris salt, is a compound derived from cholesterol. It is an ionizable anionic detergent that stabilizes large unilamellar vesicles. These vesicles act as delivery agents for various substances, including anticancer drugs, oligonucleotides, and antibiotics . This compound is often used in protein crystallography, biochemical studies, and pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cholesteryl hemisuccinate tris salt is synthesized by reacting cholesteryl hemisuccinate with tris(hydroxymethyl)aminomethane (Tris). The reaction typically involves dissolving cholesteryl hemisuccinate in a suitable solvent, such as methanol, and then adding Tris under controlled conditions to form the tris salt . The resulting product is purified and dried to obtain this compound in powder form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Cholesteryl hemisuccinate tris salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cholesteryl derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Key Applications

-

Membrane Stabilization

- Cholesteryl hemisuccinate tris salt is widely used as a stabilizer for lipid membranes. It enhances the structural integrity of liposomes and other membrane systems, making it crucial in studies involving membrane proteins and their interactions .

- Case Study : In research involving G protein-coupled receptors (GPCRs), cholesteryl hemisuccinate was shown to stabilize the receptor's conformation, facilitating more accurate structural studies through techniques such as cryo-electron microscopy .

-

Drug Delivery Systems

- This compound plays a vital role in the formulation of drug delivery systems, particularly those aimed at enhancing the bioavailability of poorly soluble drugs. It can be incorporated into self-microemulsifying drug delivery systems to improve drug solubility and absorption .

- Data Table: Drug Delivery System Applications

Application Type Description Self-Microemulsifying Enhances solubility of hydrophobic drugs Liposomal Formulations Used in creating stable liposomes for drug delivery Folate-Modified Systems Targets specific cells for improved uptake

-

Hepatoprotection

- This compound has demonstrated protective effects against hepatotoxic agents such as acetaminophen and carbon tetrachloride. Studies indicate that pre-treatment with this compound significantly reduces liver damage in rodent models .

- Case Study : In an experiment involving rats, administration of cholesteryl hemisuccinate prior to exposure to hepatotoxic substances resulted in notable protection against liver injury, suggesting its potential use in therapeutic strategies for liver protection .

-

Protein Solubilization

- The compound is utilized to solubilize membrane proteins, facilitating their study in biochemical assays. It aids in preparing buffers for immunoprecipitation and other protein interaction assays .

- Data Table: Protein Solubilization Applications

Application Type Specific Use Immunoprecipitation Buffer preparation for receptor studies Erythrocyte Ghosts Solubilization for chemokine receptor assays Glucan Synthase Assay Preparation of solubilization buffers

-

Thermal Stabilization

- Research has shown that cholesteryl hemisuccinate can enhance the thermal stability of proteins by promoting the formation of bicelle-like structures when mixed with detergents. This property is particularly useful in maintaining protein functionality during purification processes .

- Case Study : A study demonstrated that varying ratios of cholesteryl hemisuccinate to detergent significantly increased the thermal transition temperatures of membrane proteins, indicating enhanced stability .

Mecanismo De Acción

Cholesteryl hemisuccinate tris salt exerts its effects by stabilizing large unilamellar vesicles, which serve as delivery agents for various substances. The compound interacts with lipid bilayers, enhancing the stability and integrity of vesicles. This property makes it useful in drug delivery systems, where it helps encapsulate and transport therapeutic agents to target sites . Additionally, this compound exhibits antiproliferative activity, making it a potential antitumor agent .

Comparación Con Compuestos Similares

Similar Compounds

Cholesteryl hemisuccinate: A similar compound with hepatoprotective and anticancer activity.

Cholesteryl hydrogen succinate: Another derivative used in similar applications.

Uniqueness

Cholesteryl hemisuccinate tris salt is unique due to its ability to form stable vesicles and its use in protein crystallography and biochemical studies. Its antiproliferative activity also sets it apart from other similar compounds .

Actividad Biológica

Cholesteryl hemisuccinate tris salt (CHS) is a derivative of cholesterol that has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of CHS, focusing on its cytoprotective effects, membrane stabilization capabilities, and potential therapeutic applications.

- Empirical Formula : CHO · CHNO

- Molecular Weight : 607.86 g/mol

- CAS Number : 102601-49-0

- Form : Powder, soluble in methanol at 10 mg/ml

Cholesteryl hemisuccinate acts primarily as an ionic detergent , which stabilizes membranes and enhances the solubility of proteins and lipids. Its mechanism of action includes:

- Membrane Stabilization : CHS increases membrane rigidity and decreases fluidity, which can enhance the stability of liposomes used for drug delivery .

- Cytoprotection : Research indicates that CHS protects cells from various toxic insults, including those induced by carbon tetrachloride (CCl), acetaminophen, and adriamycin. This protective effect is attributed to its ability to intervene in critical cellular events leading to cell death .

Cytoprotective Effects

A significant body of research has demonstrated the cytoprotective properties of CHS:

- Study Findings : In a study involving rats and mice, a single dose of CHS (100 mg/kg, intraperitoneally) administered 24 hours prior to exposure resulted in significant protection against hepatotoxicity caused by CCl, chloroform, and galactosamine. The protective mechanism appears independent of inhibiting the bioactivation of toxic intermediates .

Antiproliferative Activity

Cholesteryl hemisuccinate also exhibits antiproliferative effects , making it a candidate for cancer therapy:

- Potential Applications : The compound has been suggested for use in formulations aimed at delivering anticancer drugs effectively due to its ability to stabilize liposomes that encapsulate these drugs .

Applications in Drug Delivery

CHS is utilized in various pharmaceutical formulations due to its membrane-stabilizing properties:

- Liposome Formation : It is commonly used to prepare liposomes that can encapsulate both hydrophilic and hydrophobic drugs. These liposomes serve as effective carriers for drug delivery systems, enhancing the bioavailability and therapeutic efficacy of encapsulated compounds .

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Stabilizes liposomes for anticancer drug delivery |

| Immunoprecipitation | Used as a buffer component for immobilizing receptors |

| Antifungal Compositions | Enhances the efficacy of antifungal agents when encapsulated in liposomes |

Case Studies

- Hepatotoxicity Protection :

- Anticancer Drug Delivery :

Propiedades

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDYONDUXRBLLR-XTCKSVDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741679 | |

| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-49-0 | |

| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why are cholesteryl hemisuccinate tris salt mixed micelles used in this study on GPR52?

A1: G protein-coupled receptors (GPCRs) like GPR52 are membrane proteins. To study them in vitro, it's often necessary to extract and stabilize them in an environment that mimics their natural lipid membrane environment. this compound likely helps form micelles that provide this suitable membrane-like environment for GPR52, allowing the researchers to study its interactions with the ligand c17 using 19F-NMR. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.